(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate
Overview
Description
(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate is a chiral compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a tert-butyl group, which is a bulky substituent that can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate typically involves the reaction of a pyrrolidine derivative with a tert-butyl carbamate. One common method is the reaction of (S)-pyrrolidine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of carbamate derivatives .
Scientific Research Applications
(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can serve as a ligand in the study of enzyme-substrate interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pyrrolidine ring and the carbamate group play crucial roles in binding to the active site of enzymes, thereby modulating their activity. The molecular pathways involved can vary, but they often include inhibition of enzyme activity through competitive or non-competitive mechanisms .
Comparison with Similar Compounds
Similar Compounds
®-Tert-butyl methyl(pyrrolidin-3-YL)carbamate: The enantiomer of the compound, which may have different biological activities.
N-Boc-pyrrolidine: A similar compound with a different protecting group.
Pyrrolidine-2-carboxylic acid: A related compound with a carboxylic acid group instead of a carbamate.
Uniqueness
(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate is unique due to its chiral nature and the presence of the bulky tert-butyl group. These features can influence its reactivity, stability, and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8/h8,11H,5-7H2,1-4H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKYUXYNQDXZTD-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428251 | |
Record name | tert-Butyl methyl[(3S)-pyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169750-01-0 | |
Record name | tert-Butyl methyl[(3S)-pyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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